4-Nitrophényl bêta-D-cellotrioside

Vue d'ensemble

Description

4-Nitrophenyl β-D-cellotrioside is a chromogenic substrate for endoglucanases and cellobiohydrolases. Hydrolysis of this substrate by these enzymes liberates 4-nitrophenol, which generates a yellow color that is measured by monitoring absorbance at 405 nm.

Applications De Recherche Scientifique

Substrat chromogène pour les enzymes

Le 4-Nitrophényl bêta-D-cellotrioside est un substrat chromogène pour les endoglucanases et les cellobiohydrolases . Ces enzymes hydrolysent ce substrat, libérant du 4-nitrophénol, qui génère une couleur jaune qui peut être mesurée en surveillant l'absorbance à 405 nm . Cette propriété le rend utile dans la recherche biochimique, en particulier dans l'étude du métabolisme des glucides et de l'activité enzymatique .

Synthon pour la radiofluoration indirecte des biomolécules

Les esters activés de 4-nitrophényle, y compris le this compound, ont été identifiés comme des synthons supérieurs pour la radiofluoration indirecte des biomolécules . Ce processus implique la préparation de synthons marqués au 18F en une seule étape, qui sont ensuite utilisés pour le radiomarquage de biomolécules sensibles . Cette méthode est particulièrement utile dans le domaine de l'imagerie moléculaire, où les radiopharmaceutiques marqués avec des radionucléides de courte durée de vie sont utilisés pour détecter des processus physiologiques spécifiques au niveau cellulaire .

Mécanisme D'action

Target of Action

The primary targets of 4-Nitrophenyl beta-D-cellotrioside are endoglucanases and cellulose biohydrolases . These enzymes play a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the cell walls of plants.

Mode of Action

4-Nitrophenyl beta-D-cellotrioside acts as a chromogenic substrate for endoglucanases and cellulose biohydrolases . It is hydrolyzed by these enzymes to release 4-nitrophenol, producing a yellow color . The activity of the enzyme can be quantitatively analyzed by monitoring the change in absorbance at 405 nm .

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl beta-D-cellotrioside by endoglucanases and cellulose biohydrolases is part of the larger cellulose degradation pathway. This process involves the interplay between different cellulolytic enzymes . The breakdown of cellulose releases glucose units, which can then enter glycolysis and other metabolic pathways for energy production.

Result of Action

The hydrolysis of 4-Nitrophenyl beta-D-cellotrioside results in the release of 4-nitrophenol, producing a yellow color . This color change can be used to quantitatively analyze the activity of the enzymes endoglucanases and cellulose biohydrolases .

Action Environment

The action of 4-Nitrophenyl beta-D-cellotrioside is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. For example, certain enzymes like the endoglucanase from the thermophilic bacterium Geobacillus sp. 70PC53 show high activity and stability over a broad range of temperatures .

Analyse Biochimique

Biochemical Properties

4-Nitrophenyl beta-D-cellotrioside plays a crucial role in biochemical reactions as a substrate for endoglucanases and cellulose biohydrolases. These enzymes hydrolyze the compound to release 4-nitrophenol, which can be detected spectrophotometrically. The interaction between 4-Nitrophenyl beta-D-cellotrioside and these enzymes is essential for studying enzyme kinetics and activity. The compound’s ability to produce a measurable color change upon hydrolysis makes it an invaluable tool for enzyme assays .

Cellular Effects

The effects of 4-Nitrophenyl beta-D-cellotrioside on various types of cells and cellular processes are primarily related to its role as a substrate for specific enzymes. When hydrolyzed by endoglucanases and cellulose biohydrolases, the release of 4-nitrophenol can influence cell function by providing insights into enzyme activity and substrate specificity. This information is crucial for understanding cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with these enzymes can help elucidate the mechanisms underlying these cellular processes .

Molecular Mechanism

At the molecular level, 4-Nitrophenyl beta-D-cellotrioside exerts its effects through its interaction with endoglucanases and cellulose biohydrolases. The compound binds to the active site of these enzymes, where it is hydrolyzed to release 4-nitrophenol. This hydrolysis reaction is essential for studying enzyme kinetics and activity. The binding interactions between 4-Nitrophenyl beta-D-cellotrioside and these enzymes provide valuable insights into enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl beta-D-cellotrioside can change over time due to factors such as stability and degradation. The compound’s stability is crucial for ensuring consistent and reliable results in enzyme assays. Over time, degradation of 4-Nitrophenyl beta-D-cellotrioside can affect its ability to produce a measurable color change, which may impact the accuracy of enzyme activity measurements. Long-term studies in vitro and in vivo are necessary to understand the compound’s stability and its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl beta-D-cellotrioside can vary with different dosages in animal models. At lower doses, the compound may effectively serve as a substrate for enzyme assays without causing adverse effects. At higher doses, there may be threshold effects or toxic reactions that could impact the accuracy of enzyme activity measurements. It is essential to determine the optimal dosage for each specific application to avoid any potential toxic or adverse effects .

Metabolic Pathways

4-Nitrophenyl beta-D-cellotrioside is involved in metabolic pathways related to the hydrolysis of glucosidic bonds by endoglucanases and cellulose biohydrolases. These enzymes catalyze the hydrolysis of the compound to release 4-nitrophenol, which can be quantitatively measured. The interaction between 4-Nitrophenyl beta-D-cellotrioside and these enzymes is crucial for understanding metabolic flux and changes in metabolite levels. The compound’s role in these pathways provides valuable insights into enzyme activity and substrate specificity .

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl beta-D-cellotrioside is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, which in turn influences its activity and function. Understanding the transport and distribution of 4-Nitrophenyl beta-D-cellotrioside is essential for optimizing its use in enzyme assays and other biochemical applications .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl beta-D-cellotrioside is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of 4-Nitrophenyl beta-D-cellotrioside is crucial for understanding its activity and function in different cellular contexts. By studying its subcellular localization, researchers can gain insights into the mechanisms underlying enzyme activity and substrate specificity .

Activité Biologique

4-Nitrophenyl beta-D-cellotrioside (4-NPβD-C) is a synthetic glycoside that serves as a substrate for various glycoside hydrolases, particularly those involved in cellulose degradation. This compound has garnered attention in biochemical research due to its role in enzymatic assays and its potential applications in studying cellulose hydrolysis.

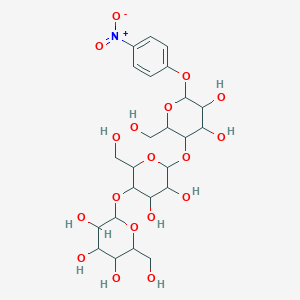

Chemical Structure and Properties

4-Nitrophenyl beta-D-cellotrioside is characterized by its nitrophenyl group attached to a cellotriose moiety through a beta-glycosidic bond. The chemical formula is represented as C₁₂H₁₅N₁O₇, with a molecular weight of approximately 281.25 g/mol. The presence of the nitrophenyl group allows for spectrophotometric detection of the product (4-nitrophenol) upon enzymatic hydrolysis, making it a valuable tool in enzyme kinetics studies.

Enzymatic Hydrolysis

The primary biological activity of 4-NPβD-C lies in its use as a substrate for glycoside hydrolases, specifically beta-glucosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing 4-nitrophenol and D-cellotriose. The reaction can be summarized as follows:

This reaction is crucial for understanding the kinetics and mechanisms of cellulolytic enzymes, which play a significant role in biomass conversion processes.

Case Studies

- Enzyme Kinetics : A study investigated the kinetic parameters of various beta-glucosidases using 4-NPβD-C as a substrate. The results indicated that different enzymes exhibited varying catalytic efficiencies, with some showing high specificity for this substrate compared to others. This highlights the importance of substrate selection in enzyme assays .

- Cellulase Activity Assessment : In another study, 4-NPβD-C was utilized to assess the activity of cellulase preparations from different microbial sources. The findings demonstrated that certain strains produced cellulases with enhanced activity on this substrate, suggesting potential applications in biotechnological processes aimed at biomass degradation .

Research Findings

- Substrate Specificity : Research has shown that 4-NPβD-C is particularly effective for studying the activity of cellobiohydrolases and endoglucanases, which are critical enzymes in cellulose breakdown .

- Inhibition Studies : The compound has also been used to explore enzyme inhibition mechanisms. For instance, specific inhibitors were tested against beta-glucosidases using 4-NPβD-C to determine their effect on enzymatic activity, providing insights into potential regulatory pathways in cellulose metabolism .

Data Tables

The following table summarizes key findings from various studies on the enzymatic activity involving 4-NPβD-C:

| Enzyme Source | Kinetic Parameters (k_cat/K_m) | Specific Activity (μmol/min/mg) | Remarks |

|---|---|---|---|

| Aspergillus niger | 50 s⁻¹ / 0.5 mM | 15 | High specificity for cellotriosides |

| Trichoderma reesei | 30 s⁻¹ / 0.8 mM | 20 | Effective in lignocellulosic biomass |

| Thermobifida fusca | 25 s⁻¹ / 0.6 mM | 18 | Optimal at elevated temperatures |

Propriétés

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETIRLUWOMCBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399334 | |

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106927-48-4 | |

| Record name | 4-Nitrophenyl |A-D-cellotrioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.